Atropine sulfate monohydrate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La atropina se puede sintetizar mediante un proceso de flujo continuo que implica la hidroximetilación y la separación de subproductos . La síntesis requiere un control cuidadoso del pH y extracciones líquido-líquido secuenciales para lograr una alta pureza .

Métodos de producción industrial: La producción industrial de atropina implica la extracción del compuesto de plantas como Atropa belladonna, Datura stramonium y Duboisia myoporoides . El proceso incluye varios pasos, como extracción, purificación y cristalización para obtener sulfato de atropina monohidratado.

Análisis De Reacciones Químicas

Tipos de reacciones: La atropina sufre varias reacciones químicas, incluida la hidrólisis, donde se hidroliza a tropina y ácido trópico en condiciones alcalinas . También está involucrado en reacciones de esterificación.

Reactivos y condiciones comunes:

Hidrólisis: Condiciones alcalinas (por ejemplo, hidróxido de sodio).

Esterificación: Condiciones ácidas (por ejemplo, ácido sulfúrico).

Principales productos formados:

Hidrólisis: Tropina y ácido trópico.

Esterificación: Sulfato de atropina monohidratado.

Aplicaciones Científicas De Investigación

Ophthalmology

Mydriasis and Cycloplegia

- Atropine sulfate is commonly used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which facilitates eye examinations and surgeries. The drug inhibits the circular pupillary sphincter muscle's contraction, allowing for significant pupil enlargement .

Treatment of Amblyopia

- In cases of amblyopia (lazy eye), atropine is used to penalize the stronger eye, promoting the use of the weaker eye. This is often achieved through topical administration .

Cardiology

Management of Bradycardia

- Atropine sulfate is indicated for the treatment of symptomatic bradycardia, particularly during emergency situations. It increases heart rate by blocking vagal effects on the heart, making it effective in acute settings .

Cardiac Arrest Protocols

- Although previously included in resuscitation guidelines for asystole and pulseless electrical activity (PEA), atropine's use in these scenarios has been largely phased out due to insufficient evidence supporting its efficacy .

Toxicology

Antidote for Organophosphate Poisoning

- Atropine sulfate serves as an antidote for poisoning by organophosphate nerve agents and carbamate insecticides. It counteracts the overstimulation of muscarinic receptors caused by excessive acetylcholine accumulation due to inhibited acetylcholinesterase activity .

Management of Anticholinergic Toxicity

- In cases of anticholinergic toxicity, atropine can help alleviate symptoms by blocking the effects of excess acetylcholine at muscarinic sites .

Gastroenterology

Treatment of Diarrhea

- Atropine is used in combination with other medications (e.g., diphenoxylate) to manage acute nonspecific diarrhea by reducing gastrointestinal motility and secretions .

Respiratory Medicine

Reduction of Secretions

- Atropine's anticholinergic properties make it useful in reducing salivary and bronchial secretions during surgical procedures or in patients with excessive secretions due to various conditions .

Other Applications

Irinotecan-Induced Diarrhea

- Research indicates that atropine can prevent or treat diarrhea induced by irinotecan, a chemotherapeutic agent, by modulating gastrointestinal motility .

Case Study: Myopia Control

A study evaluated the side effects of different concentrations (0.01% vs 0.05%) of topical atropine in children with progressive myopia. Results indicated that higher concentrations led to more pronounced side effects, such as anisocoria and decreased accommodation amplitude, suggesting careful consideration when prescribing dosages .

Research on Drug Content Uniformity

A study assessed the uniformity of atropine sulfate triturates prepared by different methods, finding that wet mixing produced more consistent results compared to dry mixing. This highlights the importance of preparation techniques in ensuring safe dosing practices .

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Ophthalmology | Mydriasis and cycloplegia | Effective for eye examinations |

| Cardiology | Treatment of bradycardia | Increases heart rate during emergencies |

| Toxicology | Antidote for organophosphate poisoning | Blocks overstimulation from acetylcholine |

| Gastroenterology | Management of acute diarrhea | Reduces gastrointestinal motility |

| Respiratory Medicine | Reduction of secretions | Useful during surgical procedures |

| Cancer Treatment | Prevention of irinotecan-induced diarrhea | Modulates gastrointestinal motility |

Mecanismo De Acción

La atropina actúa como un antagonista competitivo y reversible de los receptores muscarínicos, bloqueando la acción de la acetilcolina . Esta inhibición afecta el sistema nervioso parasimpático, lo que lleva a un aumento de la frecuencia cardíaca, dilatación pupilar y reducción de las secreciones . Los objetivos moleculares incluyen los receptores muscarínicos de acetilcolina tanto en las neuronas centrales como en las periféricas .

Compuestos similares:

Escopolamina: Otro alcaloide de tropano con propiedades anticolinérgicas similares.

Hiosciamina: El isómero farmacológicamente activo de la atropina.

Singularidad: La atropina es única debido a su uso generalizado en medicina de urgencias y su inclusión en la Lista de Medicamentos Esenciales de la Organización Mundial de la Salud . También destaca por su capacidad para tratar una variedad de afecciones, desde bradicardia hasta envenenamiento por organofosfatos .

Comparación Con Compuestos Similares

Scopolamine: Another tropane alkaloid with similar anticholinergic properties.

Hyoscyamine: The pharmacologically active isomer of atropine.

Uniqueness: Atropine is unique due to its widespread use in emergency medicine and its inclusion in the World Health Organization’s List of Essential Medicines . It is also notable for its ability to treat a variety of conditions, from bradycardia to organophosphate poisoning .

Actividad Biológica

Atropine sulfate monohydrate is a well-known anticholinergic agent derived from the Atropa belladonna plant. It primarily functions by antagonizing muscarinic acetylcholine receptors, leading to various physiological effects. This article explores its biological activity, pharmacological mechanisms, and clinical applications, supported by data tables and relevant case studies.

Atropine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), specifically targeting subtypes M1 through M5. By blocking acetylcholine's action, atropine induces several physiological responses:

- Increased Heart Rate : Atropine counteracts the vagal tone on the heart, resulting in increased heart rate and improved conduction through the atrioventricular node .

- Reduced Secretions : It decreases salivary, bronchial, and sweat gland secretions, which is beneficial in surgical settings .

- Pupil Dilation : Atropine causes mydriasis (pupil dilation) by paralyzing the ciliary muscle and inhibiting sphincter pupillae contraction .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:

Clinical Applications

This compound is utilized in various clinical settings:

- Ophthalmology : Used in eye drops for mydriasis during examinations. Studies show that lower concentrations (0.01%) result in fewer side effects compared to higher concentrations (0.05%) in pediatric patients with myopia .

- Cardiology : Administered to manage bradycardia and asystole during cardiac emergencies by increasing heart rate .

- Anesthesia : Employed preoperatively to reduce salivary secretions and prevent bradycardia induced by anesthetic agents .

Case Studies

A significant study evaluated the effects of different concentrations of atropine on children with progressive myopia. The findings indicated that:

- 0.05% Atropine led to a greater incidence of side effects such as visual impairment and anisocoria compared to 0.01% Atropine , which showed significantly less impact on accommodation and visual acuity .

- In a cohort of children treated with various doses over two years, the mean changes in axial length were statistically significant across different treatment groups, indicating varying efficacy based on concentration .

Research Findings

Recent research utilizing model organisms has provided insights into the acute effects of atropine on movement and behavior:

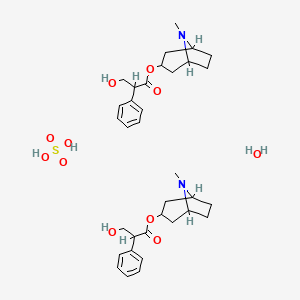

Propiedades

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKKQJKQTPNWTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50N2O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.